REACTION_CXSMILES
|
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17](SC)=[CH:16][CH:15]=1)=[O:13].[CH2:22]([O:24][C:25](Cl)=[O:26])[CH3:23]>O1CCCC1>[CH2:22]([O:24][C:25](=[O:26])[CH2:11][C:12](=[O:13])[C:14]1[CH:19]=[CH:18][C:17]([CH3:1])=[CH:16][CH:15]=1)[CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
203.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C1=CC=C(C=C1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.45 g | |
YIELD: PERCENTYIELD | 56.8% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |